5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine
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Overview
Description
5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine is a synthetic adenosine analog Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of protecting groups such as dimethoxytrityl (DMT) to ensure selective reactions at specific sites on the adenosine molecule .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the adenosine analog.
Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new functional groups that alter the compound’s biological activity .
Scientific Research Applications
5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer research and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, this compound can bind to these receptors and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting cancer cell proliferation or inducing vasodilation in smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
For instance, the bis(4-methoxyphenyl)phenylmethyl group may enhance its stability and binding affinity to certain molecular targets, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C42H43N5O9 |
---|---|
Molecular Weight |
761.8 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C42H43N5O9/c1-50-22-23-53-38-37(49)34(56-41(38)47-27-45-36-39(43-26-44-40(36)47)46-35(48)25-54-33-12-8-5-9-13-33)24-55-42(28-10-6-4-7-11-28,29-14-18-31(51-2)19-15-29)30-16-20-32(52-3)21-17-30/h4-21,26-27,34,37-38,41,49H,22-25H2,1-3H3,(H,43,44,46,48)/t34-,37-,38-,41-/m1/s1 |
InChI Key |
XWSFZNQKKLGXJW-VYRNGDHESA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Origin of Product |
United States |
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